Compound Identification and Physicochemical Properties
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 4-Acetoxy-3',4'-dimethylbenzophenone
This technical guide provides a comprehensive overview of 4-Acetoxy-3',4'-dimethylbenzophenone, a specialized benzophenone derivative. As this compound is not commonly cataloged, this guide focuses on its synthesis, characterization, and safe handling, providing researchers, scientists, and drug development professionals with the foundational knowledge to produce and utilize this molecule in their work. The methodologies described herein are grounded in established chemical principles, drawing from data on well-characterized precursors and analogs to ensure scientific integrity.
While a specific CAS number for 4-Acetoxy-3',4'-dimethylbenzophenone is not readily found in major chemical databases, its identity is unequivocally defined by its structure. It is the acetate ester of 4-Hydroxy-3',4'-dimethylbenzophenone. The properties of this compound can be reliably predicted based on its constituent parts and related molecules.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₇H₁₆O₃ | Calculated from structure |
| Molecular Weight | 268.31 g/mol | Calculated from structure |
| Appearance | White to off-white crystalline solid | Based on similar benzophenone derivatives[1] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | Based on the nonpolar nature of the benzophenone core and the ester functionality[2] |
| Melting Point | Not experimentally determined. Expected to be higher than its precursor, 3,4-dimethylbenzophenone (42-48 °C)[1]. | General trend for similar acylated phenols. |
Strategic Synthesis Pathway
The most logical and efficient synthesis of 4-Acetoxy-3',4'-dimethylbenzophenone is a two-step process. The first step involves the synthesis of the precursor, 4-Hydroxy-3',4'-dimethylbenzophenone, via a Friedel-Crafts acylation. The second step is the acetylation of the phenolic hydroxyl group.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol:
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Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.
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Acyl Chloride Addition: Dissolve 4-acetoxybenzoyl chloride (1.0 equivalent) in the same dry solvent and add it dropwise to the stirred suspension of aluminum chloride at 0 °C. The formation of the acylium ion complex will occur.
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Aromatic Substrate Addition: To the reaction mixture, add o-xylene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The initial product will be the acetylated version, which can be deprotected to the desired hydroxyl intermediate.
Step 2: Acetylation of 4-Hydroxy-3',4'-dimethylbenzophenone
The acetylation of the phenolic hydroxyl group is a straightforward esterification reaction, commonly achieved using acetic anhydride with a base catalyst such as pyridine.[3][4]
Experimental Protocol:
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Dissolution: Dissolve 4-Hydroxy-3',4'-dimethylbenzophenone (1.0 equivalent) in pyridine at room temperature in a round-bottom flask equipped with a magnetic stirrer.
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Reagent Addition: Add acetic anhydride (1.5 equivalents) dropwise to the solution.
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Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction by TLC.
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Workup: Pour the reaction mixture into cold water and extract the product with ethyl acetate.
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Purification: Wash the organic layer with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting solid can be recrystallized from a suitable solvent system like ethanol/water to yield pure 4-Acetoxy-3',4'-dimethylbenzophenone.
Spectroscopic Characterization
The structural confirmation of 4-Acetoxy-3',4'-dimethylbenzophenone would rely on a combination of spectroscopic techniques. The expected data, based on the analysis of its precursors and analogs, are summarized below.
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Aromatic protons of the 3,4-dimethylphenyl ring appearing as multiplets. Aromatic protons of the 4-acetoxyphenyl ring appearing as two doublets (AA'BB' system). A singlet for the two methyl groups on the benzophenone core. A singlet for the acetyl methyl group. |
| ¹³C NMR | Carbonyl carbon signal around 195 ppm. Signals for the quaternary aromatic carbons. Signals for the CH aromatic carbons. Signals for the two methyl groups on the benzophenone core. Signal for the acetyl methyl group. Signal for the ester carbonyl. |
| FT-IR (cm⁻¹) | ~1760 (ester C=O stretch), ~1660 (ketone C=O stretch), ~1600 (C=C aromatic stretch), ~1200 (C-O stretch). |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (268.31). Fragmentation pattern showing loss of the acetyl group and other characteristic benzophenone fragments. |
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Acetoxy-3',4'-dimethylbenzophenone and its precursors.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Work in a well-ventilated fume hood, especially during the Friedel-Crafts acylation which involves corrosive and volatile reagents.
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Handling Precautions: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
The precursors, 3,4-dimethylbenzophenone and related benzophenones, are known to cause skin and eye irritation and may cause respiratory irritation.[5] Similar precautions should be taken for the final product.
Potential Applications
Benzophenone derivatives are widely used as photoinitiators, UV stabilizers, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of 4-Acetoxy-3',4'-dimethylbenzophenone suggests potential utility in:
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Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The benzophenone core is present in various biologically active molecules.
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Materials Science: As a monomer or additive in the synthesis of specialty polymers with tailored optical or thermal properties.
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Photochemistry: As a photosensitizer or in applications requiring specific UV-absorbing properties.
References
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PubChem. (n.d.). 3,4-Dimethylbenzophenone. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Dimethylbenzophenone. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Dimethoxybenzophenone. Retrieved from [Link]
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Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
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ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]
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NIST. (n.d.). 3,4-Dimethylbenzophenone. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectra of carbonyl-¹³C-labeled acetophenone during electrochemical.... Retrieved from [Link]
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Oregon State University. (2014). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dimethylbenzophenone - Safety and Hazards. Retrieved from [Link]
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ResearchGate. (2019). Friedel-Crafts Acylation. Retrieved from [Link]
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PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]
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Journal of The Chemical Society B: Physical Organic. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Retrieved from [Link]
Sources
- 1. Benzophenone | C13H10O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. 3,4-Dimethylbenzophenone(2571-39-3) 1H NMR spectrum [chemicalbook.com]
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